[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
CAS No.: 387855-45-0
Cat. No.: VC6314028
Molecular Formula: C14H11F2NO3S
Molecular Weight: 311.3
* For research use only. Not for human or veterinary use.
![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE - 387855-45-0](/images/structure/VC6314028.png)
Specification
CAS No. | 387855-45-0 |
---|---|
Molecular Formula | C14H11F2NO3S |
Molecular Weight | 311.3 |
IUPAC Name | [2-(2,6-difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H11F2NO3S/c1-8-5-6-11(21-8)14(19)20-7-12(18)17-13-9(15)3-2-4-10(13)16/h2-6H,7H2,1H3,(H,17,18) |
Standard InChI Key | MUDJFHWVULTPES-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F |
Introduction
Structural and Molecular Characteristics
The compound features a 5-methylthiophene-2-carboxylate ester linked to a (2,6-difluorophenyl)carbamoyl group via a methyl bridge. Its molecular formula is CHFNOS, with a molecular weight of 311.3 g/mol (calculated from atomic masses) . Key structural elements include:
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Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, substituted at the 2-position by a carboxylate ester and at the 5-position by a methyl group.
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Carbamoyl group: An amide-derived moiety (-NH-C(=O)-O-) connecting the thiophene ester to the 2,6-difluorophenyl ring.
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Fluorinated aromatic system: The 2,6-difluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
Esterification of 5-Methylthiophene-2-carboxylic Acid
The synthesis begins with 5-methylthiophene-2-carboxylic acid, a precursor structurally related to compounds in search results . Conversion to the acid chloride using thionyl chloride (SOCl) is a common step, as demonstrated in the synthesis of 4-methylthiazole-5-carboxamide derivatives :
Subsequent esterification with [(2,6-difluorophenyl)carbamoyl]methanol in the presence of a base like triethylamine yields the target compound :
Alternative Coupling Strategies
Modern methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to avoid harsh conditions . For example, the synthesis of N-benzyl-4-methylthiazole-5-carboxamide utilized EDC/HOBt in dimethylformamide (DMF), achieving 60% yield .
Physicochemical Properties
The ester and amide groups contribute to moderate polarity, while the fluorine atoms enhance lipid solubility, potentially improving membrane permeability in biological systems .
Reactivity and Functional Group Transformations
Hydrolysis of the Ester Group
Under acidic or basic conditions, the ester hydrolyzes to 5-methylthiophene-2-carboxylic acid and [(2,6-difluorophenyl)carbamoyl]methanol. For instance, ethyl 3-methylthiophene-2-carboxylate hydrolyzes in NaOH to yield the corresponding carboxylic acid .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the 4-position due to the methyl group’s directing effects. Halogenation or nitration could introduce additional functionalities for drug development .
Amide Stability
The carbamoyl group’s amide bond is resistant to hydrolysis under mild conditions but cleaves in strong acids or bases, as seen in related compounds .
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